molecular formula C14H18FNO2 · HCl B1164693 (±)-threo-4-Fluoromethylphenidate (hydrochloride)

(±)-threo-4-Fluoromethylphenidate (hydrochloride)

Cat. No. B1164693
M. Wt: 287.8
InChI Key: NCCJEXAXCWALQG-OJERSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-threo-4-Fluoromethylphenidate (hydrochloride) is an analytical reference material that is structurally categorized as a phenethylamine. It is closely related to methylphenidate and has been speculated to act as a dopamine reuptake inhibitor. This product is intended for forensic and research uses.

Scientific Research Applications

Analytical Characterization and Biological Activity

A study by McLaughlin et al. (2017) focused on the analytical characterization of 4-Fluoromethylphenidate (4F-MPH), including the differentiation between its (±)-threo and (±)-erythro diastereomers. The research found that the psychostimulant properties of (±)-threo-4F-MPH might be more potent in humans than methylphenidate (MPH), a commonly used stimulant, particularly due to its higher potency at blocking dopamine and norepinephrine uptake. This finding suggests potential applications in understanding and developing treatments for neurological conditions involving dopamine and norepinephrine systems (McLaughlin et al., 2017).

Enantioseparation in Clinical Applications

Shih-Chieh Lee et al. (2012) developed a cyclodextrin-modified field-amplified sample stacking capillary electrophoresis method (CD-FASS-CE) for the enantioseparation of (±)-threo-MP in human plasma. This method aimed at therapeutic monitoring, offering sub-ppb level sensitivity. The research contributes to understanding the clinical treatment implications of (±)-threo-MP, particularly in attention-deficit hyperactivity disorder (ADHD) (Shih-Chieh Lee et al., 2012).

Monitoring and Pharmacodynamics

A study conducted by Quinn et al. (2004) investigated the pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride, comparing it to d,l-threo-methylphenidate hydrochloride in children with ADHD. The study’s findings on the efficacy and plasma levels of the isomers have potential implications for the treatment and monitoring of ADHD (Quinn et al., 2004).

Structure and Conformation Analysis

Glaser et al. (1998) conducted a structural analysis of N-methyl derivatives of threo-methylphenidate and its isomers. This study provided insights into the conformational preferences of these compounds, which are significant in understanding their pharmacological properties (Glaser et al., 1998).

Stereochemistry and Pharmacokinetics

Wyss et al. (2013) explored the stereochemistry of (±)-threo-ritalinic acid, derived from hydrolysis of methylphenidate. This research provides valuable information on the stereochemical properties, which are essential in comprehending the pharmacokinetics and pharmacodynamics of related compounds (Wyss et al., 2013).

properties

Product Name

(±)-threo-4-Fluoromethylphenidate (hydrochloride)

Molecular Formula

C14H18FNO2 · HCl

Molecular Weight

287.8

InChI

InChI=1S/C14H18FNO2.ClH/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10;/h5-8,12-13,16H,2-4,9H2,1H3;1H/t12-,13-;/m1./s1

InChI Key

NCCJEXAXCWALQG-OJERSXHUSA-N

SMILES

FC1=CC=C([C@@H](C(OC)=O)[C@@]2([H])CCCCN2)C=C1.Cl

synonyms

​(αR,2R)-rel-α-(4-fluorophenyl)-2-piperidineacetic acid, methyl ester, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)-threo-4-Fluoromethylphenidate (hydrochloride)
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(±)-threo-4-Fluoromethylphenidate (hydrochloride)
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(±)-threo-4-Fluoromethylphenidate (hydrochloride)
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